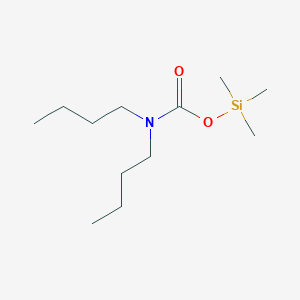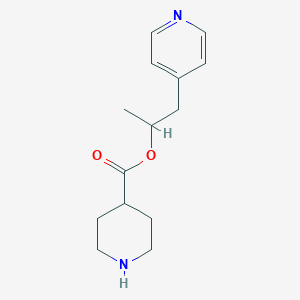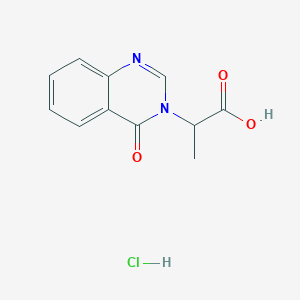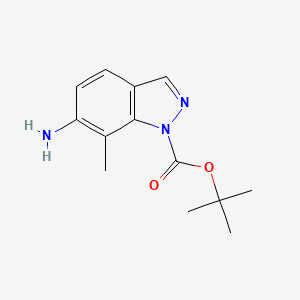
Trimethylsilyl dibutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl dibutylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group and a dibutylcarbamate moiety. This compound is typically used in organic synthesis and has applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl dibutylcarbamate is commonly synthesized through the reaction of trimethylsilyl chloride with dibutylcarbamate in the presence of a base. The reaction typically occurs under mild conditions, often at room temperature, and requires a solvent such as dichloromethane or tetrahydrofuran. The base, such as triethylamine, helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl dibutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to produce dibutylcarbamate and trimethylsilanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation and Reduction: Specific oxidizing or reducing agents are required for these reactions.
Major Products Formed
Substitution Reactions: The major products depend on the substituent introduced.
Hydrolysis: Dibutylcarbamate and trimethylsilanol are the primary products.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethylsilyl dibutylcarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trimethylsilyl dibutylcarbamate primarily involves its role as a protecting group in organic synthesis. The trimethylsilyl group temporarily shields reactive sites on molecules, preventing unwanted reactions. This protection is achieved through the formation of a stable silyl ether or silyl amine bond, which can be selectively cleaved under specific conditions to regenerate the original functional group .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Used for similar protecting group strategies but lacks the carbamate functionality.
Trimethylsilyl cyanide: Another reagent used in organic synthesis, particularly for introducing cyanide groups.
Trimethylsilyl trifluoromethanesulfonate: Used for silylation reactions but has different reactivity and applications.
Uniqueness
Trimethylsilyl dibutylcarbamate is unique due to its dual functionality, combining the protective properties of the trimethylsilyl group with the reactivity of the carbamate moiety. This combination allows for versatile applications in organic synthesis and analytical chemistry .
Propiedades
Número CAS |
89029-16-3 |
|---|---|
Fórmula molecular |
C12H27NO2Si |
Peso molecular |
245.43 g/mol |
Nombre IUPAC |
trimethylsilyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C12H27NO2Si/c1-6-8-10-13(11-9-7-2)12(14)15-16(3,4)5/h6-11H2,1-5H3 |
Clave InChI |
AHYUHUOQPGWWLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)



![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)



![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)
